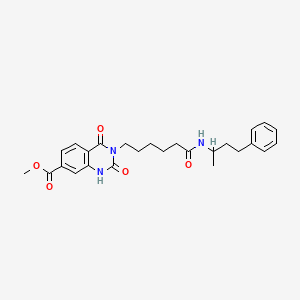
Methyl 2,4-dioxo-3-(6-oxo-6-((4-phenylbutan-2-yl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dioxo-3-(6-oxo-6-((4-phenylbutan-2-yl)amino)hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Researchers have developed methods for synthesizing protected methyl tetrahydroisoquinoline derivatives, employing strategies such as cleavage of functionalized dihydrooxazoles and focused microwave technology. This methodology showcases the synthetic versatility and potential applications of tetrahydroquinoline derivatives in pharmaceutical chemistry (Lerestif et al., 1999).
Heterocyclic Derivative Syntheses
The palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been utilized to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such chemical reactions highlight the compound's role in the synthesis of complex molecular structures with potential pharmacological activities (Bacchi et al., 2005).
Structural Analysis
Methyl tetrahydroquinoline carboxylates have been synthesized and structurally analyzed, demonstrating the feasibility of producing various substituted derivatives. X-ray structural analysis has been employed to determine the molecular structure of these compounds, providing insights into their chemical properties and potential applications (Rudenko et al., 2012).
Antimicrobial Potential
Some quinazolinone and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds were screened against various bacterial and fungal strains, indicating their potential as antimicrobial agents. The synthesis and evaluation of these derivatives underscore the medicinal chemistry applications of tetrahydroquinoline derivatives (Desai et al., 2011).
Propiedades
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(4-phenylbutan-2-ylamino)hexyl]-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5/c1-18(12-13-19-9-5-3-6-10-19)27-23(30)11-7-4-8-16-29-24(31)21-15-14-20(25(32)34-2)17-22(21)28-26(29)33/h3,5-6,9-10,14-15,17-18H,4,7-8,11-13,16H2,1-2H3,(H,27,30)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZZRNLEUPSHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2403115.png)
![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)
![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)
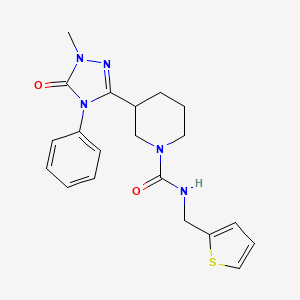
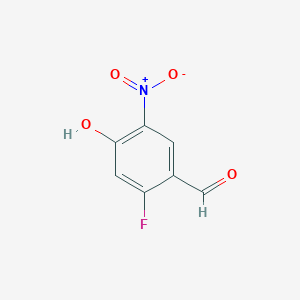
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2403123.png)
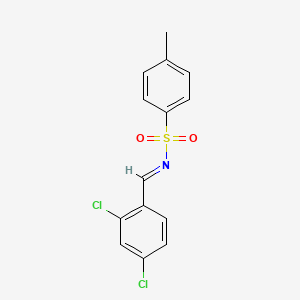
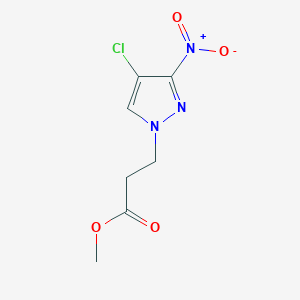
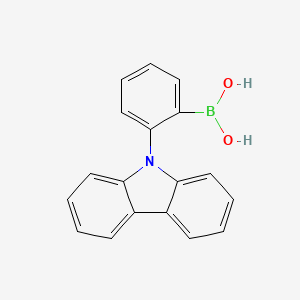
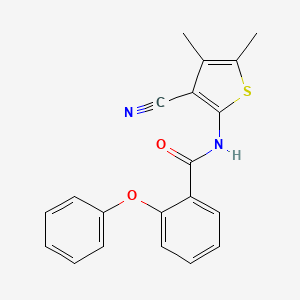
![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)

